Product packaging for Spiro[1,3-benzodioxole-2,3'-pyrrolidine](Cat. No.:CAS No. 24476-94-6)

Spiro[1,3-benzodioxole-2,3'-pyrrolidine]

Cat. No.: B2496206
CAS No.: 24476-94-6
M. Wt: 177.203
InChI Key: OUJKSHSWNVQPCI-UHFFFAOYSA-N
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Description

Spiro[1,3-benzodioxole-2,3'-pyrrolidine] (CAS 24476-94-6) is a spirocyclic compound of significant interest in medicinal and synthetic chemistry research. This high-purity building block features a benzodioxole ring fused to a pyrrolidine ring via a spiro carbon center, creating a unique three-dimensional structure that is highly valued in the design of bioactive molecules . The compound's spirocyclic framework makes it a versatile precursor for the development of potential therapeutic agents. Its core structure is a key motif in the synthesis of more complex spirooxindole derivatives, which have demonstrated a range of promising biological activities in scientific studies. For instance, related benzodioxole-integrated spirooxindole pyrrolidinyl derivatives have been explored as anti-diabetic agents exhibiting inhibitory activity against α-glucosidase and α-amylase enzymes . Furthermore, structurally similar pyrrolidinyl-spirooxindole compounds have shown notable anti-cancer properties in research settings, including potent cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) and dual inhibitory effects on key cancer-related targets such as EGFR and CDK-2 . The mechanism of action for this class of compounds often involves their ability to interact effectively with protein active sites and modulate biological pathways. The distinct three-dimensional shape of the spiro structure allows for enhanced binding affinity compared to flat aromatic systems, potentially leading to more specific targeting . Researchers utilize this compound in multicomponent 1,3-dipolar cycloaddition reactions, a highly stereoselective method for constructing complex, architecturally intriguing spirocyclic hybrids for pharmaceutical screening and development . Intended Use & Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B2496206 Spiro[1,3-benzodioxole-2,3'-pyrrolidine] CAS No. 24476-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[1,3-benzodioxole-2,3'-pyrrolidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)12-10(13-9)5-6-11-7-10/h1-4,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJKSHSWNVQPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro 1,3 Benzodioxole 2,3 Pyrrolidine and Its Analogs

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like spiro[1,3-benzodioxole-2,3'-pyrrolidine] from simple starting materials in a single step. rsc.org These reactions are highly valued for their efficiency and atom economy, minimizing waste and simplifying purification processes.

Among the most effective methods for constructing the pyrrolidine (B122466) ring of the spiro[1,3-benzodioxole-2,3'-pyrrolidine] system is the 1,3-dipolar cycloaddition reaction. rsc.orgrsc.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and a suitable dipolarophile provides a direct route to the desired spiro-pyrrolidine core. researchgate.net

Azomethine ylides are highly reactive intermediates that are typically generated in situ. researchgate.net A common and effective method for their generation is the decarboxylative condensation of an α-amino acid, such as sarcosine or L-proline, with a carbonyl compound, often an isatin derivative. nih.govacs.org The resulting azomethine ylide is then immediately trapped by a dipolarophile in the reaction mixture. researchgate.net This cycloaddition is a highly convergent process that can create multiple new bonds and stereocenters in a single operation. nih.gov The reaction of an in situ generated azomethine ylide with a dipolarophile containing a benzodioxole moiety is a key strategy for synthesizing the target spiro compound. nih.gov

The general mechanism for the generation of the azomethine ylide involves the initial formation of an iminium ion from the condensation of the isatin and the secondary amino acid, followed by decarboxylation to yield the reactive 1,3-dipole.

Table 1: Generation of Azomethine Ylides for Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Synthesis

Carbonyl SourceAmino AcidAzomethine Ylide Intermediate
IsatinSarcosineStabilized Azomethine Ylide
IsatinL-ProlineStabilized Azomethine Ylide
Substituted IsatinsN-methylglycineNon-stabilized Azomethine Ylide

The choice of dipolarophile is crucial in the 1,3-dipolar cycloaddition reaction as it dictates the substitution pattern of the resulting pyrrolidine ring. For the synthesis of spiro[1,3-benzodioxole-2,3'-pyrrolidine] and its analogs, dipolarophiles containing the 1,3-benzodioxole (B145889) moiety are employed. Commonly used dipolarophiles include chalcones derived from 1,3-benzodioxole. rsc.orgnih.gov The electronic nature and steric hindrance of the substituents on the dipolarophile can significantly influence the regioselectivity and stereoselectivity of the cycloaddition. acs.org

The reaction partners, namely the carbonyl compound (e.g., isatin) and the amino acid, also play a significant role. Variations in the substitution pattern of the isatin ring or the use of different amino acids can lead to a diverse library of spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives. researchgate.net

Table 2: Examples of Dipolarophiles and Reaction Partners in the Synthesis of Spiro-pyrrolidine Analogs

DipolarophileCarbonyl SourceAmino AcidResulting Spiro Compound
Benzodioxole chalconesIsatinSarcosineSpirooxindole pyrrolidine derivatives
(E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrilesIsatinN-methylglycine3'-(benzo[d]thiazol-2-yl)-spiro[indoline-3,2'-pyrrolidine] derivatives
α,β-unsaturated carbonyl compounds1,2-dicarbonyl compoundsSecondary amino acidsPyrrolidine and pyrrolizidine (B1209537) containing spirooxindole derivatives

A significant advantage of many 1,3-dipolar cycloaddition reactions for the synthesis of spiro-heterocycles is that they can proceed efficiently without the need for a catalyst. These reactions are often promoted by thermal conditions, simply by refluxing the reactants in a suitable solvent. The absence of a catalyst simplifies the experimental procedure and purification process, making it a more environmentally friendly and cost-effective approach. The thermal decarboxylation of the intermediate formed from the carbonyl compound and the amino acid is often sufficient to generate the reactive azomethine ylide for the subsequent cycloaddition.

Microwave irradiation has been successfully employed to accelerate the synthesis of spiro[1,3-benzodioxole-2,3'-pyrrolidine] analogs via 1,3-dipolar cycloaddition. nih.gov This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. The use of microwave assistance can be particularly beneficial for sluggish reactions or to promote reactions that require high temperatures under conventional heating.

While multicomponent reactions are prevalent, intramolecular cyclization strategies also offer a viable route to spiro-pyrrolidine systems. These approaches typically involve the construction of a linear precursor containing both the benzodioxole and the pyrrolidine precursors, which then undergoes a ring-closing reaction to form the spirocyclic core. The specific nature of the cyclization can vary, including nucleophilic substitution or other ring-forming reactions.

1,3-Dipolar Cycloaddition Reactions

Stereoselective Synthesis of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Derivatives

Stereoselectivity is a critical aspect of synthesizing spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives, as the spatial arrangement of substituents significantly influences their biological activity. The primary methods for achieving stereocontrol involve 1,3-dipolar cycloaddition reactions, which can be tailored to favor specific enantiomers or diastereomers. nih.govsemanticscholar.org These reactions typically involve the in situ generation of an azomethine ylide, which then reacts with a dipolarophile. nih.govsemanticscholar.org

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For spiro-pyrrolidine systems, this is often achieved through catalytic asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net While specific examples focusing solely on the spiro[1,3-benzodioxole-2,3'-pyrrolidine] core are specialized, the principles are well-established in the synthesis of related spirooxindole-pyrrolidine structures. mdpi.com These methods often employ chiral catalysts, such as those based on silver or other transition metals, in conjunction with chiral ligands to control the facial selectivity of the cycloaddition. researchgate.net

Another approach involves the use of chiral starting materials. For instance, enantiomerically enriched amino lactones can serve as precursors to chiral imino lactones. These intermediates form azomethine ylides that react with electrophilic alkenes to yield spiro-pyrrolidine products with high enantiomeric purity. researchgate.net The development of such methods is crucial for accessing optically pure spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives for pharmacological evaluation.

Diastereoselective control is essential when multiple stereocenters are formed in a single reaction. The multicomponent 1,3-dipolar cycloaddition is a powerful tool for this purpose, capable of creating a spirocyclic quaternary carbon and up to four new stereocenters in one step with high diastereoselectivity. nih.govsemanticscholar.org

A common strategy involves the reaction between a benzodioxole-containing chalcone (B49325) (acting as the dipolarophile) and an azomethine ylide generated in situ from the condensation of an isatin derivative and an amino acid (such as sarcosine or L-proline). nih.gov The reaction conditions, including the choice of solvent and catalyst, are optimized to achieve high stereo- and regioselectivity. nih.govsemanticscholar.org The stereochemistry of the resulting spiro-pyrrolidine products is often confirmed using advanced spectroscopic techniques like HMBC, HSQC, and COSY NMR, as well as single-crystal X-ray diffraction. nih.govnih.gov The high level of diastereoselectivity is a key advantage of this synthetic protocol. nih.gov

The reaction mechanism involves the nucleophilic attack of the amino acid on the isatin carbonyl, followed by a decarboxylative condensation to form the reactive azomethine ylide. This dipole then undergoes a [3+2] cycloaddition with the chalcone dipolarophile in a diastereoselective manner to yield the final spiro compound. nih.gov

Table 1: Examples of Diastereoselective Synthesis of Spirooxindole Pyrrolidine Derivatives with Benzodioxole Moiety
DipolarophileAmino AcidSolventYieldKey FeaturesReference
Benzodioxole ChalconeSarcosineMethanolHighForms spirooxindole pyrrolidine; high diastereoselectivity nih.govsemanticscholar.org
Benzodioxole ChalconeL-prolineMethanolHighForms spirooxindole pyrrolizidine; high diastereoselectivity nih.gov
(E)-arylmethylidene]tetrahydro-4(1H)-pyridinonesPhenylglycineNot SpecifiedGoodForms N-α-Phenyl substituted spiro-pyrrolidine researchgate.net

Derivatization and Functionalization Strategies on the Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Scaffold

Once the core spiro scaffold is synthesized, further derivatization is often necessary to explore structure-activity relationships (SAR) and optimize biological properties. Functionalization can be targeted at either the pyrrolidine ring or the benzodioxole moiety.

The pyrrolidine ring offers several sites for modification, with the nitrogen atom being the most common target. The secondary amine in the parent scaffold can be functionalized with a variety of substituents. mdpi.com For example, in related spiro[indoline-3,3′-pyrrolidine] systems, the pyrrolidine nitrogen has been substituted with groups like benzyl (B1604629) or pyridin-4-ylmethyl. mdpi.com Such modifications are typically achieved through standard N-alkylation or N-acylation reactions. These derivatizations can introduce basic nitrogen-containing groups or lipophilic moieties to modulate the compound's physicochemical properties and its interaction with biological targets. mdpi.com

Table 2: Examples of Pyrrolidine Ring Modifications in Spiro-Indoline Scaffolds
Starting ScaffoldReagentModificationResulting GroupReference
Spiro[indoline-3,3′-pyrrolidine]Borane/THF, then Phenylsulfonyl chlorideReduction & N-Sulfonylation1-(phenylsulfonyl) mdpi.com
Spiro[indoline-3,3′-pyrrolidin]-2-onePyridin-4-carbaldehydeReductive Amination1'-(pyridin-4-ylmethyl) mdpi.com
Spiro[indoline-3,3′-pyrrolidin]-2-oneBenzaldehydeReductive Amination1'-benzyl mdpi.com

The benzodioxole ring is an aromatic system that can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions on the benzene ring are amenable to substitution, which can influence the electronic properties and steric profile of the molecule. semanticscholar.org For instance, in the synthesis of benzodioxole-grafted spirooxindole pyrrolidines, the benzodioxole chalcone precursors can be prepared from substituted benzaldehydes, thereby incorporating substituents onto the aromatic ring from the start of the synthesis. nih.govsemanticscholar.org

Furthermore, the 1,3-benzodioxole unit itself can be synthesized from precursors like safrole, an abundant natural product. researchgate.net This allows for the preparation of derivatives containing various side chains and functional groups, which can then be incorporated into the spirocyclic scaffold. researchgate.net The introduction of electron-donating or electron-withdrawing groups on this moiety can significantly impact the biological activity of the final compound. researchgate.netnih.gov

Spectroscopic Characterization and Structural Elucidation of Spiro 1,3 Benzodioxole 2,3 Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, researchers can piece together the precise structure of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental for identifying the types and connectivity of protons within a molecule. In the analysis of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives, specific proton signals are characteristic of the core structure.

A key diagnostic signal is that of the methylenedioxy (O-CH₂-O) protons of the benzodioxole ring, which typically appears as a distinct singlet or doublet. For instance, in one spirooxindole pyrrolizidine (B1209537) derivative, these protons resonate as a doublet at δ 6.04 ppm. nih.gov The protons on the pyrrolidine (B122466) ring exhibit complex splitting patterns and chemical shifts depending on their stereochemistry and adjacent functional groups. In one study, the methylene (B1212753) protons of a pyrrolidine ring (H-6 and H-7) were observed as two multiplets in the δ 1.70–1.89 ppm range. nih.govsemanticscholar.org Aromatic protons from the benzodioxole and other substituted rings typically appear in the downfield region, generally between δ 6.55 and 7.48 ppm. nih.govsemanticscholar.org

Table 1: Selected ¹H NMR Chemical Shifts (δ) for a Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Derivative Data sourced from studies on 3′-(benzo[d] Current time information in Le Flore County, US.researchgate.netdioxole-5-carbonyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one and related compounds. nih.govsemanticscholar.org

Proton AssignmentChemical Shift (ppm)Multiplicity
Pyrrolidine ring protons1.70 - 2.58Multiplet
Methine proton (H-4)3.86Doublet
Methylenedioxy (O-CH₂-O)6.04Doublet
Aromatic protons6.55 - 7.48Multiplet
Oxindole (B195798) -NH10.30 - 10.59Broad Singlet

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spiro carbon, a quaternary carbon at the junction of the two rings, is a particularly important diagnostic peak.

In a derivative named 3′-(benzo[d] Current time information in Le Flore County, US.researchgate.netdioxole-5-carbonyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one, the spiro carbon (C-2) was observed at δ 73.19 ppm. nih.gov The methylenedioxy carbon (O-CH₂-O) gives a characteristic signal, appearing at δ 102.47 ppm in the same compound. nih.gov Carbons within the pyrrolidine ring also show distinct signals; for example, a methine (C-4) and methylene (C-5) carbon were found at δ 44.03 and 60.02 ppm, respectively. nih.gov Carbonyl carbons, if present in a derivative (e.g., in an oxindole ring), resonate significantly downfield, with values of δ 195.13 and 179.40 ppm being reported. nih.gov

Table 2: Selected ¹³C NMR Chemical Shifts (δ) for a Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Derivative Data sourced from studies on 3′-(benzo[d] Current time information in Le Flore County, US.researchgate.netdioxole-5-carbonyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one. nih.gov

Carbon AssignmentChemical Shift (ppm)
Pyrrolidine N-CH₃34.92
Pyrrolidine ring methine (C-4)44.03
Pyrrolidine ring methylene (C-5)60.02
Spiro Carbon (C-2)73.19
Methylenedioxy Carbon (O-CH₂-O)102.47
Oxindole Carbonyl179.40
Benzodioxole Carbonyl195.13

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

To definitively assign the complex ¹H and ¹³C NMR spectra of these spiro compounds, two-dimensional (2D) NMR techniques are employed. bioorganica.org.ua

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For example, in the structural elucidation of a pyrrolidine-2,3-dione (B1313883) derivative, HSQC was used to confirm that proton signals at 1.86 ppm, 3.01 ppm, and 5.81 ppm correlated directly with carbon signals at 15.35 ppm, 30.34 ppm, and 61.13 ppm, respectively, allowing for unambiguous assignment of these C-H pairs. jst-ud.vn

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity around quaternary carbons, such as the spiro center, and for linking different fragments of the molecule together. In one study, HMBC was crucial in assigning a carbonyl carbon; protons resonating at 5.81 ppm, 3.01 ppm, and 1.86 ppm all showed long-range correlations to the same carbon at 165.83 ppm, confirming its position in the structure. jst-ud.vn

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives. It functions by ionizing the molecules and measuring their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. This is a critical step in confirming the identity of a newly synthesized derivative.

For example, the formation of 3′-(benzo[d] Current time information in Le Flore County, US.researchgate.netdioxole-5-carbonyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one was unequivocally confirmed by HRMS analysis, which exhibited a protonated molecular ion peak [M+H]⁺ at an m/z of 461.1269. nih.gov This experimental value precisely matched the calculated mass for the proposed formula, C₂₆H₂₂ClN₂O₄. nih.gov Similarly, another spiro[indoline-pyrrolidine] derivative was characterized by HRMS, with a calculated m/z for [M+H]⁺ of 405.1637 and a found value of 405.1620. mdpi.com

Table 3: Representative HRMS Data for Spiro-pyrrolidine Derivatives

Compound TypeIon TypeCalculated m/zFound m/zReference
Spirooxindole Pyrrolidine[M+H]⁺461.1265461.1269 nih.gov
Spiro[indoline-pyrrolidine][M+H]⁺405.1637405.1620 mdpi.com
Spiro[indole-pyrrolidine][M+H]⁺374.1201374.1765 mdpi.com

Molecular Ion Analysis

Standard mass spectrometry is used to identify the molecular ion peak, which corresponds to the molecular weight of the compound. This provides initial confirmation that the target molecule has been formed. The molecular ion can appear in different forms, such as the radical cation (M⁺) or, more commonly in electrospray ionization (ESI), as a protonated molecule ([M+H]⁺) or an adduct with other ions like sodium ([M+Na]⁺).

In the characterization of a spiro[oxindole-chromanone]pyrrolidine, the mass spectrum showed a molecular ion peak (M⁺) at m/z 440.77, corresponding to the molecular weight of the compound. derpharmachemica.com Studies on other complex spiro compounds have identified various pseudo-molecular ions, such as m/z 670, 666, and 696, which are instrumental in the initial characterization of these molecules. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives, particularly those incorporating an oxindole moiety, the IR spectrum provides several characteristic absorption bands that confirm the successful synthesis of the molecular scaffold. semanticscholar.org

Key diagnostic peaks for these structures include the stretching vibrations of the oxindole N-H group, the characteristic bands of the benzodioxole's O-CH₂-O group, and the carbonyl (C=O) stretching frequencies of both the oxindole and benzodioxole moieties. semanticscholar.org For instance, in one study of a benzodioxole-grafted spirooxindole pyrrolidine derivative (compound 5c ), the FT-IR spectrum showed a distinct oxindole –NH stretching vibration at 3348 cm⁻¹. semanticscholar.org The spectrum also exhibited the characteristic stretching of the benzodioxole –OCH₂O– group at 2916 cm⁻¹. semanticscholar.org Furthermore, the carbonyl groups, which are crucial identifiers, appeared as strong absorption bands at 1720 cm⁻¹ for the oxindole carbonyl and 1659 cm⁻¹ for the benzodioxole carbonyl. semanticscholar.org In a related spirooxindole pyrrolizidine derivative (compound 6c ), the N-H group stretching was observed at 3120 cm⁻¹. researchgate.net The presence of a carbonyl absorption at 1695 cm⁻¹ has also been noted in similar spiropyrrolidine structures, corresponding to the carbonyl groups of an imide. nih.gov

These specific absorption frequencies provide unambiguous evidence for the presence of the key functional groups that constitute the Spiro[1,3-benzodioxole-2,3'-pyrrolidine] framework.

Table 1: Characteristic Infrared (IR) Absorption Bands for Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Derivatives

Functional Group Type of Vibration Wavenumber (cm⁻¹) Source(s)
Oxindole N-H Stretching 3348, 3120 semanticscholar.orgresearchgate.net
Benzodioxole O-CH₂-O Stretching 2916 semanticscholar.org
Oxindole C=O Stretching 1720 semanticscholar.org
Benzodioxole C=O Stretching 1659 semanticscholar.org
Imide C=O Stretching 1695 nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods like IR and NMR confirm the molecular structure and connectivity, X-ray crystallography stands as the definitive technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For chiral molecules such as the derivatives of Spiro[1,3-benzodioxole-2,3'-pyrrolidine], single-crystal X-ray diffraction (SCXRD) is the gold standard for establishing the absolute stereochemistry. nih.govsoton.ac.uk This is particularly crucial in the synthesis of these compounds, which often involves the creation of multiple stereocenters in a single reaction step. semanticscholar.org

The synthesis of spirooxindole pyrrolidine and pyrrolizidine derivatives grafted with a benzodioxole moiety results in the formation of a spirocyclic quaternary carbon and four stereocenters. semanticscholar.org The precise spatial orientation of these centers can be unequivocally validated through single-crystal X-ray diffraction analysis. semanticscholar.orgresearchgate.net In a key study, the stereochemistry of the synthesized products was confirmed by performing an X-ray diffraction study on a suitable single crystal of compound 6i , a spirooxindole pyrrolizidine derivative. semanticscholar.orgrsc.org

The analysis revealed that compound 6i crystallized in a triclinic system with a P-1 space group. semanticscholar.org This detailed crystallographic data provided conclusive proof of the compound's molecular structure and, most importantly, its absolute stereochemistry. semanticscholar.org The ability of SCXRD to provide precise three-dimensional structural information makes it an indispensable tool, especially when other methods might be inconclusive. nih.govnih.gov Newer techniques like microcrystal electron diffraction (microED) are also emerging as powerful tools for the rapid crystallographic analysis and absolute stereochemistry determination of pharmaceutical compounds. nih.gov

Table 2: Crystallographic Data for a Representative Spiro[1,3-benzodioxole-2,3'-pyrrolidine] Derivative

Parameter Compound 6i Source(s)
Crystal System Triclinic semanticscholar.org
Space Group P-1 semanticscholar.org
Method of Confirmation Single Crystal X-ray Diffraction semanticscholar.orgresearchgate.netrsc.org

Theoretical and Computational Investigations of Spiro 1,3 Benzodioxole 2,3 Pyrrolidine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of molecules. These methods provide a detailed picture of the geometric and electronic landscapes of complex structures.

The three-dimensional arrangement of atoms, or conformation, is crucial for a molecule's function. For spirocyclic systems, the fusion of two rings through a single atom introduces significant conformational constraints. In derivatives of Spiro[1,3-benzodioxole-2,3'-pyrrolidine], the pyrrolidine (B122466) ring typically adopts an envelope or twisted conformation to minimize steric strain. Computational studies on similar spiro compounds have utilized DFT to identify the most stable conformers and the energy barriers between them. This analysis is critical for understanding how the molecule might present itself to a biological target.

DFT calculations are instrumental in elucidating the electronic structure of molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For benzodioxole-containing spiro compounds, the electron-rich benzodioxole moiety is expected to significantly influence the electronic distribution and reactivity of the entire molecule.

Table 1: Representative DFT-Calculated Electronic Properties of a Spirooxindole-Pyrrolidine Derivative

Parameter Value (eV) Significance
HOMO Energy -6.2 Indicates the electron-donating ability.
LUMO Energy -2.5 Indicates the electron-accepting ability.

Note: The values presented are representative and derived from studies on closely related spirooxindole-pyrrolidine derivatives.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein's active site.

Molecular docking studies on benzodioxole grafted spirooxindole pyrrolidinyl derivatives have demonstrated their potential to interact with various protein targets. researchgate.net For instance, these compounds have been docked against enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. researchgate.net The docking simulations predict the specific binding poses and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The spirocyclic nature of these compounds provides a rigid scaffold that can fit into specific binding pockets, a desirable trait for potential therapeutic agents. researchgate.net

Table 2: Predicted Binding Affinities of a Benzodioxole Grafted Spirooxindole Pyrrolidinyl Derivative with Target Proteins

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
α-Glucosidase -10.1 Asp215, Glu277, Asp352

Source: Data extrapolated from molecular docking studies on benzodioxole grafted spirooxindole pyrrolidinyl derivatives. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations can assess the stability of ligand-protein complexes predicted by molecular docking and offer a more realistic representation of the interactions in a biological environment. MD simulations have been performed on complexes of benzodioxole grafted spirooxindole pyrrolidinyl derivatives with their protein targets. researchgate.net The results of these simulations, often analyzed by metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the binding pose and highlight the flexibility of different parts of the protein and ligand.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. The synthesis of the spiro[pyrrolidine] core in these compounds is often achieved through a 1,3-dipolar cycloaddition reaction. This reaction involves an azomethine ylide, generated in situ, reacting with a dipolarophile. nih.gov DFT calculations have been employed to study the transition states and intermediates of this reaction, providing a detailed understanding of the reaction pathway. These computational studies can explain the observed regio- and stereoselectivity of the cycloaddition, which is crucial for the synthesis of specific isomers. The modeling helps in rationalizing why certain products are formed preferentially, guiding the optimization of reaction conditions for desired outcomes.

In Vitro Biological Activity and Target Identification for Spiro 1,3 Benzodioxole 2,3 Pyrrolidine Analogs

Anticancer Activity against Human Cancer Cell Lines

Derivatives of the spiro-pyrrolidine scaffold have demonstrated notable anticancer activity across a range of human cancer cell lines. These compounds have been investigated for their ability to inhibit cell proliferation and induce apoptosis, with some studies identifying specific molecular targets.

Investigation of Proliferative Inhibition

Spiro-pyrrolidine analogs, particularly those incorporating an oxindole (B195798) moiety (spiro[pyrrolidine-3,3´-oxindole]), have shown significant inhibitory effects on the proliferation of various cancer cell lines. mdpi.com For instance, a series of spiro[pyrrolidine-2,3′-oxindole] analogs were evaluated for their in vitro anticancer activity against human lung (A549) and liver (HepG2) cancer cell lines, with several compounds displaying significant cytotoxicity. nih.gov Specifically, compounds 4c, 4f, 4m, 4q, and 4t exhibited IC50 values ranging from 34.99 to 47.92 µM against A549 cells. nih.gov Against HepG2 cells, compounds 4c, 4f, 4k, 4m, 4q, and 4t showed IC50 values between 41.56 and 86.53 µM. nih.gov

Further studies on halogenated spiro[pyrrolidine-thiazolo-oxindoles] revealed broad-spectrum activity. The spirooxindole analog 5g, for example, was potent against HepG2, MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines, with greater potency than the standard drug cisplatin (B142131) in some cases. mdpi.com Another study highlighted a novel spirooxindole derivative that demonstrated cytotoxic activity against HeLa (cervical cancer) cells with an IC50 of 70 μg/ml. nih.gov

The activity of these analogs extends to hematological malignancies as well. Azaspirooxindolinone derivatives have shown high cytotoxicity in ITK-positive Jurkat cells and BTK-positive Ramos cells. mdpi.com Additionally, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have been studied for their antiproliferative activity against K562 (chronic myelogenous leukemia), Jurkat, HeLa, and CT26 (colon carcinoma) cell lines. mdpi.com

Table 1: Proliferative Inhibition of Spiro-pyrrolidine Analogs in Human Cancer Cell Lines
Compound AnalogCell LineCancer TypeIC50 (µM)Reference
Spiro[pyrrolidine-2,3′-oxindole] (4c)A549Lung34.99 - 47.92 nih.gov
Spiro[pyrrolidine-2,3′-oxindole] (4f)A549Lung34.99 - 47.92 nih.gov
Spiro[pyrrolidine-2,3′-oxindole] (4c)HepG2Liver41.56 - 86.53 nih.gov
Spiro[pyrrolidine-2,3′-oxindole] (4f)HepG2Liver41.56 - 86.53 nih.gov
Spirooxindole analog 5gMCF-7BreastMore potent than cisplatin mdpi.com
Spirooxindole analog 5gHepG2LiverMore potent than cisplatin mdpi.com
Azaspirooxindolinone (3d)JurkatT-cell leukemia3.58 mdpi.com
Azaspirooxindolinone (3j)RamosB-cell lymphoma1.38 mdpi.com
Spiro[indolin-3,2'-pyrrolidine]-2-oneHeLaCervical0.24 - 38.43 nih.gov

Exploration of Apoptotic Mechanisms

Several spiro-pyrrolidine analogs have been found to induce cancer cell death through apoptosis. nih.gov Phenotypic profiling of spiro[pyrrolidine-3, 3´-oxindole] derivatives in MCF-7 breast cancer cells indicated that these molecules trigger apoptotic cell death. nih.gov

Gene expression analyses have provided further insight into the apoptotic pathways involved. In one study, treatment of MCF-7 cells with a potent spirooxindole compound led to the upregulation of pro-apoptotic genes such as p53, Bax, and caspases-3, 8, and 9. rsc.org Concurrently, a reduction in the expression of the anti-apoptotic gene Bcl-2 was observed. rsc.org Another spiro-oxindole derivative was found to inhibit the Mdm2-p53 interaction, leading to the restoration of p53 function and the upregulation of p53-dependent pro-apoptotic proteins like Bax, Pumaα, and Noxa. nih.gov Studies on spiro-fused pyrrolo[3,4-a]pyrrolizines in K562 and HeLa cells also confirmed that these compounds induce apoptosis and cause cell cycle perturbation, with an accumulation of cells in the G2/M phase. researchgate.net

Specific Target Modulation

Research has identified several specific molecular targets for the anticancer activity of spiro-pyrrolidine analogs.

EGFR and CDK-2: A novel series of spirooxindoles, inspired by pyrrolidinyl-spirooxindole natural products, were synthesized and evaluated for their inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). Several of these compounds demonstrated potent inhibition of both EGFR and CDK-2, with IC50 values in the nanomolar to low micromolar range. rsc.org

ITK and BTK: Azaspirooxindolinone derivatives have been identified as potent inhibitors of Interleukin-2-inducible T-cell Kinase (ITK) and Bruton's Tyrosine Kinase (BTK), which are crucial in the signaling pathways of T-cells and B-cells, respectively. researchgate.net Certain compounds exhibited high cytotoxicity in ITK-positive (Jurkat, CCRF-CEM) and BTK-positive (Ramos) cancer cell lines, indicating potential dual activity. mdpi.comresearchgate.net

Table 2: Specific Target Modulation by Spiro-pyrrolidine Analogs
Compound AnalogTargetIC50Reference
Spirooxindole (5g)EGFR0.026 µM rsc.org
Spirooxindole (5l)EGFR0.067 µM rsc.org
Spirooxindole (5g)CDK-20.301 µM rsc.org
Spirooxindole (5l)CDK-20.345 µM rsc.org
Azaspirooxindolinone (3d)ITKSelective ITK inhibitor mdpi.com
Azaspirooxindolinone (3j)BTKPotent BTK inhibitor mdpi.com

Antifungal Activity

Analogs of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] have also been investigated for their potential as antifungal agents, with a key mechanism of action being the inhibition of chitin (B13524) synthase.

Chitin Synthase Inhibition

A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed and synthesized as potential chitin synthase (CHS) inhibitors. nih.gov Enzyme inhibition experiments confirmed that these compounds effectively inhibited chitin synthase. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors of the enzyme. researchgate.net The synergistic effects observed when these compounds were combined with polyoxin (B77205) B, a known competitive inhibitor of chitin synthase, further support their non-competitive mode of action. nih.gov Similarly, spiro[benzoxazine-piperidin]-one derivatives have also been identified as chitin synthase inhibitors. researchgate.net

Efficacy against Pathogenic Fungal Strains

The antifungal activity of these spiro-pyrrolidine analogs has been demonstrated against several pathogenic fungal strains.

Candida albicans: Several spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives showed stronger antifungal activities against C. albicans than the standard antifungal drugs fluconazole (B54011) and polyoxin B. researchgate.net

Aspergillus flavus: Certain compounds from the same series of spiro[pyrrolidine-2,3'-quinoline]-2'-ones exhibited better antifungal activities against A. flavus than fluconazole and polyoxin B. researchgate.net

Cryptococcus neoformans: One of the spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives displayed activity similar to fluconazole and stronger than polyoxin B against C. neoformans. researchgate.net

Aspergillus fumigatus: The same derivative also showed activity comparable to fluconazole and superior to polyoxin B against A. fumigatus. researchgate.net

Furthermore, some spirooxindole-pyrrolidine heterocyclic hybrids have shown potent antifungal activity against Candida and Cryptococcus species. nih.gov

Table 3: Antifungal Efficacy of Spiro-pyrrolidine Analogs
Compound AnalogFungal StrainActivityReference
Spiro[pyrrolidine-2,3'-quinoline]-2'-one (4d, 4f, 4k, 4n)C. albicansStronger than fluconazole and polyoxin B researchgate.net
Spiro[pyrrolidine-2,3'-quinoline]-2'-one (4f, 4n, 4o)A. flavusBetter than fluconazole and polyoxin B researchgate.net
Spiro[pyrrolidine-2,3'-quinoline]-2'-one (4d)C. neoformansSimilar to fluconazole, stronger than polyoxin B researchgate.net
Spiro[pyrrolidine-2,3'-quinoline]-2'-one (4d)A. fumigatusSimilar to fluconazole, stronger than polyoxin B researchgate.net
Spirooxindole-pyrrolidine hybrid (DPA-3)Candida albicansPotent antifungal activity nih.gov
Spirooxindole-pyrrolidine hybrid (DPA-3)Cryptococcus sp.Potent antifungal activity nih.gov

Anti-Diabetic Activity

The management of type 2 diabetes often involves controlling post-meal high blood sugar (postprandial hyperglycemia). rsc.org One major therapeutic strategy is the inhibition of key carbohydrate-digesting enzymes, such as α-glucosidase and α-amylase, which slows down the breakdown and absorption of carbohydrates in the gut. rsc.org Spiro[1,3-benzodioxole-2,3'-pyrrolidine] analogs have been investigated for these inhibitory activities, as well as for their role in modulating cholesterol metabolism, which is often dysregulated in diabetic states.

α-Glucosidase is an enzyme crucial for breaking down complex carbohydrates into simple sugars that can be absorbed into the bloodstream. nih.gov Inhibition of this enzyme can effectively blunt the sharp rise in blood glucose after a meal. nih.gov Several studies have demonstrated the potential of spiro-pyrrolidine derivatives as α-glucosidase inhibitors.

In a study evaluating benzodioxole-grafted spirooxindole pyrrolidinyl derivatives, one compound, designated 6i , was identified as a potent inhibitor of the α-glucosidase enzyme. rsc.orgrsc.orgsemanticscholar.org Further research on other spiroindolone analogues found that a compound identified as 5r exhibited significant α-glucosidase inhibition with a half-maximal inhibitory concentration (IC₅₀) of 14.05 ± 1.03 μM. mdpi.com This potency is noteworthy when compared to the standard anti-diabetic drug acarbose. mdpi.com The findings suggest that the specific structural arrangement of the spiro-heterocyclic system contributes significantly to its interaction with the enzyme's active site. mdpi.com

Compoundα-Glucosidase IC₅₀ (μM)Reference
Analog 5r14.05 ± 1.03 mdpi.com
Acarbose (Standard)58.8 nih.gov

Similar to α-glucosidase, α-amylase is a primary enzyme in the digestive system responsible for the initial breakdown of starch into smaller oligosaccharides. Inhibiting this enzyme is another effective strategy for managing hyperglycemia. nih.gov

The same series of benzodioxole-grafted spirooxindole derivatives that showed α-glucosidase activity were also tested against α-amylase. Compound 6i was again found to exhibit potent inhibition against this enzyme. rsc.orgresearchgate.net In a separate investigation of rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles], several analogs displayed strong α-amylase inhibition, with IC₅₀ values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM. nih.gov Another study identified spiroindolone analog 5r as a potent α-amylase inhibitor with an IC₅₀ value of 22.61 ± 0.54 μM. mdpi.com These results highlight the dual inhibitory potential of this class of compounds, making them attractive candidates for further development. mdpi.com

Compound Series/Analogα-Amylase IC₅₀ (μM)Reference
Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles]1.49 ± 0.10 to 3.06 ± 0.17 nih.gov
Analog 5r22.61 ± 0.54 mdpi.com
Acarbose (Standard)1.56 nih.gov

Liver X receptors (LXRs) are nuclear receptors that play a central role in regulating the metabolism of lipids and cholesterol. nih.govberkeley.edu The modulation of cholesterol metabolism is increasingly recognized as a relevant target in metabolic diseases. nih.govmdpi.com Spiro[pyrrolidine-3,3'-oxindole] analogs have been identified as a novel scaffold for LXR agonists. nih.gov

In one study, a series of these compounds were designed and synthesized, leading to the discovery of seven LXRβ agonists that inhibited osteoclastogenesis (a process linked to cholesterol metabolism) with IC₅₀ values between 0.078 and 0.36 μM. nih.govresearchgate.net The most potent of these, compound B9 , was found to selectively activate LXRβ. nih.gov This activation promoted the exclusion of intracellular cholesterol and reduced the uptake of extracellular cholesterol, thereby modulating cellular cholesterol balance. nih.govberkeley.edu This mechanism demonstrates a distinct pathway through which these spiro compounds can influence metabolic processes relevant to diabetes and its complications. nih.gov

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in the pathology of numerous diseases. Antioxidants mitigate this damage by neutralizing free radicals.

The antioxidant potential of chemical compounds is commonly evaluated in vitro using radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods. nih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals is measured, typically by a change in color that can be quantified spectrophotometrically. nih.govnih.gov

While specific DPPH and ABTS assay data for Spiro[1,3-benzodioxole-2,3'-pyrrolidine] itself are not detailed in the provided context, related heterocyclic structures have shown significant antioxidant properties. For instance, a series of 1,4-disubstituted 1,2,3-triazoles demonstrated excellent radical scavenging activity, with some compounds showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net

Compound (Analog Series)AssayIC₅₀ (mM)Reference
Analog 4aDPPH1.88 ± 0.07 researchgate.net
Analog 4aABTS2.17 ± 0.02 researchgate.net
Analog 4bDPPH2.19 ± 0.09 researchgate.net
Analog 4bABTS2.38 ± 0.43 researchgate.net
BHT (Standard)DPPH3.52 ± 0.08 researchgate.net
BHT (Standard)ABTS4.64 ± 0.11 researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of drug-resistant strains. plos.org There is an urgent need for novel chemical entities to combat this disease. The spiro-pyrrolidine scaffold has emerged as a promising framework for the development of new antitubercular agents. nih.gov

Several studies have confirmed the potent in vitro activity of spiro-pyrrolidine analogs against virulent and drug-resistant strains of M. tuberculosis. In one study, a series of spiropyrrolidine-tethered indenoquinoxaline hybrids were tested against the H37Rv strain. nih.gov The most active compound, featuring a nitro group on its phenyl ring, demonstrated a minimum inhibitory concentration (MIC) of 1.56 µg/mL, a potency comparable to the first-line TB drug Ethambutol. nih.gov

Another class of analogs, spirooxindolopyrrolidine integrated chromanones, also showed significant activity. nih.gov A derivative with a fluorine substitution was particularly potent, with a MIC of 0.39 μg/mL against the H37Rv strain and even greater activity against isoniazid-resistant clinical isolates. nih.gov Furthermore, a study on spirooxindolo-pyrrolothiazole hybrids identified a compound with a MIC of 7.6 μM, which was more potent than the standard drug pyrazinamide (B1679903) and similar in potency to ethambutol. researchgate.net These findings underscore the potential of the spiro[pyrrolidine] core structure in designing novel and effective antitubercular drugs. researchgate.net

Compound Series/AnalogM. tuberculosis StrainActivity (MIC)Reference
Spiropyrrolidine-indenoquinoxaline hybrid (nitro-substituted)H37Rv1.56 µg/mL nih.gov
Spirooxindolopyrrolidine-chromanone (fluoro-substituted)H37Rv0.39 µg/mL nih.gov
Spirooxindolopyrrolidine-chromanone (fluoro-substituted)inhA promoter mutant (INH-resistant)0.09 µg/mL nih.gov
Spirooxindolopyrrolidine-chromanone (fluoro-substituted)katG mutant (INH-resistant)0.19 µg/mL nih.gov
Spirooxindolo-pyrrolo-thiazole hybridH37Rv7.6 μM researchgate.net

Anticonvulsant Activity Assessment

Research into the anticonvulsant properties of spiro compounds has included the synthesis and evaluation of various structural analogs. A study on a series of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, which are structurally related to the spiro[1,3-benzodioxole-2,3'-pyrrolidine] core, demonstrated notable anticonvulsant effects in preclinical models. nih.gov These compounds were assessed for their ability to protect against seizures induced by the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-Met) tests in mice. nih.gov

Nearly all tested compounds in this series showed a capacity to protect against both electrically and chemically induced seizures. nih.gov The most active compound identified in the MES test was 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one, which exhibited a median effective dose (ED50) of 27.97 mg/kg. nih.gov This highlights the potential of the spiro-indolinone scaffold as a basis for developing new anticonvulsant therapies. Other structural analogs, including those with dioxane, dithiolane, and oxathiolane rings, were also synthesized and evaluated, confirming the broad anticonvulsant potential within this chemical class. nih.gov

Compound ClassKey FindingsMost Active Compound ExampleActivity (MES Test)
Spiro[1,3-dioxolane-2,3'-indolin]-2'-onesShowed protection against electrically and chemically induced seizures. nih.gov5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-oneED50 = 27.97 mg/kg nih.gov
Other Structural AnaloguesAlso demonstrated anticonvulsant activity. nih.govSpiro[1,3-dioxane-2,3'-indolin]-2'-oneData not specified in abstract nih.gov
Spiro[1,3-dithiolane-2,3'-indolin]-2'-oneData not specified in abstract nih.gov

Investigation of Other Receptor Modulations (e.g., 5-HT6 Receptor Ligands)

Analogs featuring a spiro-pyrrolidine core have been extensively investigated as ligands for aminergic G-protein coupled receptors (GPCRs), with a particular focus on the serotonin (B10506) 5-HT6 receptor. mdpi.comnih.gov Synthetic derivatives of spiro[pyrrolidinyl-3,3'-oxindole] alkaloids were identified as a novel chemotype for 5-HT6 receptor ligands. mdpi.comnih.gov

The initial identification of the 2'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one (B12048207) scaffold was achieved through virtual fragment screening. mdpi.comnih.gov Subsequent hit-to-lead optimization and structure-activity relationship (SAR) analysis led to the development of ligands with significantly improved affinity. mdpi.comresearchgate.net A key optimization strategy involved replacing a bulky group on the pyrrolidine (B122466) ring and introducing a classic phenylsulfonyl pharmacophore, a common feature in many 5-HT6 receptor antagonists. mdpi.com This modification, combined with an examination of the reduced spiro[pyrrolidine-3,3'-indoline] scaffold, resulted in ligands with submicromolar affinities for the 5-HT6 receptor. mdpi.comnih.gov

Further studies on spiro[pyrrolidine-3,3'-oxindole] derivatives confirmed their potential as a novel scaffold for serotonin receptor ligands, with analogs showing low nanomolar affinities and selectivity over related serotonin receptor subtypes such as 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The optimization process identified compounds like 1'-benzyl-1-(phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] and its substituted analogs as important starting points for this chemical series. mdpi.com

ScaffoldOptimization StrategyResulting AffinitySelectivity
Spiro[pyrrolidine-3,3'-oxindole]Virtual fragment screening, SAR by catalog. mdpi.comresearchgate.netInitial low micromolar affinity. mdpi.comModerate mdpi.com
Spiro[pyrrolidine-3,3'-indoline]Introduction of phenylsulfonyl group, substitution on pyrrolidine nitrogen. mdpi.comnih.govSubmicromolar affinity for 5-HT6 receptor. mdpi.comnih.govSelective over 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov

Structure Activity Relationship Sar Studies of Spiro 1,3 Benzodioxole 2,3 Pyrrolidine Scaffolds

Impact of Substituents on Biological Activity

The biological activity of the spiro[1,3-benzodioxole-2,3'-pyrrolidine] scaffold is highly sensitive to the nature and position of its substituents. Modifications on both the pyrrolidine (B122466) ring and the benzodioxole moiety can dramatically alter the compound's potency and target selectivity.

The nitrogen atom of the pyrrolidine ring is a common site for chemical modification, allowing for the introduction of a wide array of substituents that can influence the molecule's physicochemical properties and biological interactions. Research has shown that the group attached to this nitrogen plays a pivotal role in determining the compound's efficacy.

For instance, in the development of 5-HT6 receptor antagonists based on a related spiro[indoline-3,3′-pyrrolidine] scaffold, the substituent on the pyrrolidine nitrogen was found to be critical for activity. nih.gov The optimization process often involves replacing a simple N-methyl group, as seen in many natural alkaloids, with more complex moieties. Studies on related spirooxindole-pyrrolidine derivatives have demonstrated that introducing bulky or functionalized groups at the N-position can significantly enhance anticancer activity. For example, the presence of an N-substituted acid group was identified as a key feature in a particularly active compound targeting breast cancer cells. nih.gov The introduction of groups like benzyl (B1604629) or phenylsulfonyl can modulate lipophilicity and create new interactions with the target protein, leading to improved binding affinity. nih.govmdpi.com

N-SubstituentEffect on Biological ActivityRationale
Methyl Baseline activity, often found in natural precursors.Small, simple group with limited interaction potential.
Benzyl Increased lipophilicity, potential for π-π stacking interactions.Can improve cell permeability and target engagement. nih.gov
Phenylsulfonyl Introduces a strong hydrogen bond acceptor and alters electronic properties.Often used to mimic key interactions in known pharmacophores. researchgate.net
Acidic Moieties Can introduce a negative charge, forming ionic bonds or critical hydrogen bonds.Identified as a key feature for potent anticancer activity in some derivatives. nih.gov

Substitutions on the aromatic benzodioxole portion of the scaffold also play a significant role in modulating biological activity. These modifications can influence the electronic properties of the molecule and provide additional points of interaction with biological targets. The introduction of electron-donating or electron-withdrawing groups can fine-tune the molecule's binding affinity and efficacy.

In studies of related benzodioxole-grafted spirooxindole pyrrolidinyl derivatives, various substituents on the phenyl ring of the chalcone (B49325) precursor (which ultimately forms part of the final structure) were evaluated for their impact on anti-diabetic activity. nih.govresearchgate.netrsc.org Similarly, research on benzofuran (B130515) spiro-pyrrolidine derivatives revealed that the introduction of electron-donating groups onto the aromatic ring was beneficial for inhibitory activities against cancer cells. nih.gov For example, compounds featuring methoxy (B1213986) (an electron-donating group) or chloro (an electron-withdrawing group) substituents displayed varied potencies, highlighting the sensitivity of the biological target to the electronic landscape of this part of the molecule. nih.govnih.gov

CompoundAromatic SubstituentActivity (IC50 vs. CT26 Cells)
4e 4-OCH3 (Electron-Donating)8.31 ± 0.64 µM
4s 2,4-di-OCH3 (Electron-Donating)5.28 ± 0.72 µM
Cisplatin (B142131) (Positive Control)10.27 ± 0.71 µM

Data sourced from a study on analogous benzofuran spiro-pyrrolidine derivatives, demonstrating the principle of substituent effects on the aromatic ring. nih.gov

Stereochemical Effects on Biological Profiles

The spiro[1,3-benzodioxole-2,3'-pyrrolidine] scaffold contains multiple stereocenters, making stereochemistry a critical determinant of its biological activity. nih.gov The specific three-dimensional arrangement of atoms can dictate how the molecule fits into a binding site, with different stereoisomers often exhibiting vastly different potencies and even different biological activities. mdpi.com

The synthesis of these scaffolds, often achieved through 1,3-dipolar cycloaddition reactions, is frequently designed to be highly stereoselective, yielding a single diastereomer. nih.govresearchgate.net This stereochemical control is essential because biological systems, such as enzymes and receptors, are chiral. Consequently, they can differentiate between enantiomers and diastereomers of a drug molecule. mdpi.com The precise spatial orientation of substituents on both the pyrrolidine and benzodioxole rings affects the molecule's ability to form key interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—with its target. An incorrect stereochemical configuration can lead to a complete loss of activity due to steric hindrance or the misdirection of crucial binding groups. nih.govnih.govmdpi.com

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives, elucidating the pharmacophore helps rationalize observed SAR data and guides the design of new, more potent analogues. nih.gov

In the context of 5-HT6 receptor antagonists, a general pharmacophore model includes key features such as a positive ionizable (PI) center, hydrophobic (HYD) sites, and hydrogen bond acceptor/donor (HBA/HBD) features. researchgate.net The spiro[pyrrolidine] scaffold is well-suited to position substituents correctly to match these pharmacophoric points. For example, the pyrrolidine nitrogen can serve as the positive ionizable center, while aryl groups attached to the scaffold can occupy the hydrophobic pockets of the receptor. nih.govresearchgate.net

Optimization strategies are built upon this pharmacophoric understanding. These strategies include:

Scaffold Hopping: Replacing the core scaffold with a structurally different one (like the spiro-pyrrolidine) while maintaining the 3D arrangement of key pharmacophoric features.

Substituent Modification: Systematically altering substituents on the pyrrolidine and benzodioxole rings to enhance interactions with the target, guided by the pharmacophore model. For instance, adding a phenylsulfonyl group can introduce a critical hydrogen bond acceptor feature. nih.govresearchgate.net

Conformational Constraint: The rigid nature of the spirocyclic system itself is an optimization strategy, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. nih.gov

Advanced Research Directions and Future Perspectives for Spiro 1,3 Benzodioxole 2,3 Pyrrolidine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of spiro-pyrrolidine frameworks, including those incorporating the 1,3-benzodioxole (B145889) moiety, has been a dynamic area of research. A primary future direction is the continued development of synthetic methodologies that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry.

One of the most promising approaches for constructing this scaffold is the 1,3-dipolar cycloaddition reaction . rsc.orgnih.govsemanticscholar.org This reaction, often involving an azomethine ylide generated in situ from an amino acid and a carbonyl compound, reacts with a dipolarophile to create the pyrrolidine (B122466) ring with high regio- and stereoselectivity. rsc.org Future work will likely focus on expanding the scope of dipolarophiles to include a wider variety of substituted benzodioxole-containing olefins and developing novel catalytic systems to enhance reaction rates and selectivity. rsc.orgnih.gov

Multicomponent reactions (MCRs) represent another key avenue for efficient synthesis. rsc.org These one-pot reactions, where three or more reactants combine to form a complex product, offer significant advantages in terms of operational simplicity, reduced waste, and shorter reaction times. rsc.orgresearchgate.net The development of new MCRs for the stereoselective synthesis of spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives is a major goal. rsc.org Research into sustainable reaction conditions, such as using aqueous media or mechanochemical synthesis (ball milling), is also gaining traction. mdpi.comcolumbusstate.edu These green approaches minimize the use of hazardous organic solvents, aligning with the increasing demand for environmentally benign chemical processes. mdpi.comcolumbusstate.edu

Future synthetic strategies are expected to focus on:

Asymmetric Catalysis: Developing chiral catalysts to control the stereochemistry of the spiro center and other stereogenic centers within the molecule, which is crucial for pharmacological activity.

Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds, which can offer better control over reaction parameters, improved safety, and easier scalability.

Photocatalysis: Exploring light-mediated reactions as a sustainable energy source to drive key synthetic transformations. researchgate.net

Synthetic ApproachKey FeaturesFuture Research Focus
1,3-Dipolar Cycloaddition rsc.orgnih.govHigh regio- and stereoselectivity; often a one-pot, three-component reaction. rsc.orgresearchgate.netNovel catalysts, expanded substrate scope, asymmetric variants.
Mechanochemical Synthesis mdpi.comSolvent-free or reduced solvent conditions, environmentally friendly. mdpi.comBroader applicability to different derivatives, scalability.
Aqueous Media Synthesis mdpi.comcolumbusstate.eduSustainable and green approach, avoiding toxic organic solvents. columbusstate.eduImproving substrate solubility and reaction efficiency in water.

Exploration of Spiro[1,3-benzodioxole-2,3'-pyrrolidine] in Diverse Therapeutic Areas

The spiro-pyrrolidine core, particularly when fused with other heterocyclic systems like oxindoles, is a well-established pharmacophore found in numerous biologically active molecules. nih.gov The incorporation of the 1,3-benzodioxole unit, a known motif in various natural products and synthetic drugs, is anticipated to modulate and enhance the pharmacological profile of these spiro compounds. Research is actively exploring the therapeutic potential of these hybrid molecules across several disease areas.

One significant area of investigation is oncology . Spiro-pyrrolidine derivatives have demonstrated promising anti-proliferative activities against various cancer cell lines. mdpi.comnih.gov For instance, certain benzofuran (B130515) spiro-pyrrolidine compounds have shown inhibitory activity against HeLa (human cervical cancer) and CT26 (mouse colon carcinoma) cells, with some analogues exhibiting greater potency than the standard chemotherapy drug cisplatin (B142131). nih.gov Future studies will likely involve screening spiro[1,3-benzodioxole-2,3'-pyrrolidine] libraries against a wider panel of cancer cell lines and elucidating their mechanisms of action.

Another promising therapeutic application is in the treatment of metabolic disorders , such as diabetes. A recent study highlighted that spirooxindole pyrrolidine derivatives featuring a benzodioxole moiety exhibit potent inhibitory activity against α-glucosidase and α-amylase, enzymes that are key targets in managing type 2 diabetes. rsc.org The benzodioxole group was integral to the observed activity, suggesting that this scaffold is a promising starting point for the development of new anti-diabetic agents. rsc.org

Other potential therapeutic areas include:

Neurodegenerative Diseases: The rigid, three-dimensional structure of spiro compounds makes them suitable for targeting protein-protein interactions and receptors in the central nervous system.

Infectious Diseases: Spirocyclic systems have been investigated for antibacterial and antifungal properties, and the spiro[1,3-benzodioxole-2,3'-pyrrolidine] core could yield novel antimicrobial agents. mdpi.com

Therapeutic AreaResearch FindingsFuture Directions
OncologyBenzofuran spiro-pyrrolidine derivatives showed potent anti-proliferative activity against HeLa and CT26 cancer cells. mdpi.comnih.govMechanism of action studies, in vivo efficacy testing, development of more potent analogues.
DiabetesBenzodioxole-grafted spirooxindole pyrrolidines act as inhibitors of α-glucosidase and α-amylase. rsc.orgLead optimization for improved potency and selectivity, pharmacokinetic studies.
Infectious DiseasesThe spiro-pyrrolidine scaffold is a known antibacterial and antifungal pharmacophore. mdpi.comScreening against a broad spectrum of bacterial and fungal pathogens.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For the spiro[1,3-benzodioxole-2,3'-pyrrolidine] scaffold, computational methods are crucial for understanding structure-activity relationships (SAR) and predicting the biological activity of novel derivatives.

Molecular docking is a key computational technique that has already been applied to this class of compounds. rsc.org By simulating the binding of a ligand to the active site of a biological target, docking studies can predict binding affinities and modes of interaction. For example, docking has been used to rationalize the inhibitory activity of benzodioxole-containing spirooxindoles against α-glucosidase and α-amylase, providing insights into the specific interactions that drive their potency. rsc.org

Future computational efforts will likely involve a more integrated and sophisticated approach:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of spiro[1,3-benzodioxole-2,3'-pyrrolidine] derivatives with their biological activities. These models can then be used to predict the potency of virtual compounds before their synthesis.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the ligand-receptor complex over time, providing a more accurate assessment of binding stability and the role of solvent effects.

Pharmacophore Modeling: Identifying the key three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. This information can guide the design of new molecules with improved affinity and selectivity.

The synergy between synthetic chemistry and computational modeling will accelerate the discovery process, allowing for the design of more potent and selective drug candidates while reducing the time and cost associated with traditional trial-and-error approaches.

Potential as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting its substituents in a well-defined three-dimensional space. The spirooxindole-pyrrolidine system is increasingly recognized as such a scaffold. rsc.org The spiro[1,3-benzodioxole-2,3'-pyrrolidine] core inherits the advantageous properties of spirocyclic systems, including:

Conformational Rigidity: The spirocyclic nature of the core restricts conformational flexibility, which can lead to a lower entropic penalty upon binding to a target protein, thus enhancing binding affinity. mdpi.com

Three-Dimensional Diversity: The scaffold provides a rigid, non-planar structure that allows for the precise spatial orientation of functional groups, enabling effective exploration of the chemical space around a biological target.

Novelty: The unique architecture of these compounds provides access to novel intellectual property and can help overcome challenges associated with existing drug classes.

The 1,3-benzodioxole moiety adds another layer of functionality, potentially influencing pharmacokinetic properties and providing additional interaction points with biological targets. The future of this scaffold lies in its systematic decoration with diverse functional groups to create large, diverse chemical libraries. These libraries can then be screened against a wide range of biological targets to identify new therapeutic leads for various diseases, solidifying the status of spiro[1,3-benzodioxole-2,3'-pyrrolidine] as a truly privileged structure in medicinal chemistry.

Application in Chemical Biology and Probe Development

Beyond its direct therapeutic applications, the spiro[1,3-benzodioxole-2,3'-pyrrolidine] scaffold holds potential for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context.

The development of potent and selective ligands based on this scaffold could lead to the creation of:

Affinity-Based Probes: By attaching a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) or a reactive group for covalent labeling, derivatives of spiro[1,3-benzodioxole-2,3'-pyrrolidine] could be used to isolate and identify their protein targets (target deconvolution).

Imaging Agents: Incorporating a fluorophore or a positron-emitting isotope could transform these molecules into imaging agents for techniques like fluorescence microscopy or Positron Emission Tomography (PET), enabling the visualization of target distribution and engagement in living systems.

To be effective as a chemical probe, a compound must exhibit high potency, selectivity, and well-understood pharmacology. Future research will need to focus on developing derivatives of spiro[1,3-benzodioxole-2,3'-pyrrolidine] that meet these stringent criteria. The creation of such probes would not only advance our understanding of fundamental biology but also aid in the validation of new drug targets.

Q & A

Q. What are the common synthetic routes for constructing the spiro[1,3-benzodioxole-2,3'-pyrrolidine] scaffold?

The core structure is typically synthesized via cyclization or multicomponent reactions. For example:

  • Cycloaddition strategies : 1,3-dipolar cycloaddition of azomethine ylides with ketones or aldehydes can form the spiro junction .
  • Acylation and coupling : Piperidine intermediates undergo acylation (e.g., with TsCl/NaH) followed by cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) to introduce substituents .
  • Spirocyclization : Reactions involving oxindoles and 1,2-diaza-1,3-dienes yield symmetrical spirooxindole-pyrrolidine derivatives via double Michael addition .

Q. How is structural characterization of spiro compounds performed in academic research?

Key methods include:

  • Spectroscopy : IR for functional groups (e.g., carbonyls in spirooxindoles) and NMR (¹H/¹³C) for stereochemical assignment .
  • Mass spectrometry : GC-MS or HRMS to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : Critical for resolving spiro stereochemistry and validating DFT-predicted conformations .

Q. What solvents and reaction conditions optimize spiro ring formation?

  • Polar aprotic solvents : THF or DMF at 80–120°C promote cyclization .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling ; chiral phosphoric acids for asymmetric spirooxindole synthesis .
  • Oxidants : MnO₂ for dehydrogenation steps to stabilize spiro frameworks .

Advanced Research Questions

Q. How do substituents on the benzodioxole or pyrrolidine rings influence bioactivity?

  • Electron-withdrawing groups (e.g., Cl, F) on benzodioxole enhance antifungal activity by improving target binding (e.g., chitin synthase inhibition) .
  • Methoxy or acyl groups on pyrrolidine modulate pharmacokinetics by altering lipophilicity and metabolic stability .
  • Stereoelectronic effects : Spiro compounds with axial chirality show higher cytotoxicity due to selective enzyme interactions .

Q. What methodologies resolve contradictions in spiro compound reactivity across studies?

  • Comparative kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps (e.g., cyclization vs. side reactions) .
  • Computational modeling : DFT calculations predict regioselectivity in multicomponent reactions (e.g., 1,3-dipolar cycloadditions) .
  • Isotope labeling : ¹³C tracing clarifies mechanistic pathways in spiro ring formation .

Q. How are spiro compounds tailored for specific biological targets?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., 3,4-dimethoxyphenyl in pyrrolo-pyridines) identifies pharmacophores .
  • Hybrid systems : Fusion with oxindole or quinoline scaffolds enhances α-amylase or kinase inhibition .
  • Prodrug strategies : Esterification of polar groups (e.g., tert-butyl esters) improves bioavailability .

Q. What advanced techniques validate spiro compound stability under physiological conditions?

  • Accelerated degradation studies : pH/thermal stress tests with LC-MS monitoring .
  • Metabolic profiling : Liver microsome assays identify CYP450-mediated oxidation hotspots .
  • Crystallographic stability : Compare X-ray structures pre-/post-degradation to assess conformational resilience .

Data Contradiction Analysis

Q. Why do yields vary in spiro syntheses using similar conditions?

  • Steric hindrance : Bulky substituents (e.g., 3,4-dimethoxyphenyl) reduce yields in Suzuki couplings .
  • Solvent polarity : High-polarity solvents (e.g., EtOH vs. toluene) may disfavor spiro transition states .
  • Catalyst loading : Excess Pd(PPh₃)₄ (>5 mol%) can promote side reactions (e.g., homocoupling) .

Q. How to reconcile conflicting reports on spiro compound cytotoxicity?

  • Cell line specificity : Compounds active against MCF-7 (breast cancer) may lack efficacy in HepG2 (liver cancer) due to transporter expression .
  • Assay conditions : Varying ATP levels in MTT vs. resazurin assays impact IC₅₀ values .
  • Impurity profiles : Trace Pd residues from coupling reactions artificially inflate toxicity .

Methodological Recommendations

Q. Designing asymmetric spiro syntheses :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline derivatives) to control spiro stereocenters .
  • Screen chiral phosphoric acids for enantioselective 1,3-dipolar cycloadditions .

Q. Troubleshooting low yields in spirocyclization :

  • Add molecular sieves to scavenge water in moisture-sensitive reactions .
  • Optimize stoichiometry of dipolarophiles (e.g., maleimides) to avoid polymerization .

Q. Validating computational models for spiro systems :

  • Compare calculated (DFT) and experimental (X-ray) bond angles/dihedrals to refine force fields .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions in crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.